Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
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Overview
Description
Ethyl beta-apo-8’-carotenoate (trans): , also known as ethyl 8’-apo-beta,psi-caroten-8’-oate, is a carotenoid compound with the empirical formula C32H44O2 and a molecular weight of 460.69 g/mol . It is a derivative of beta-carotene and is characterized by its intense red-orange color. This compound is used in various applications, including as a food colorant and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl beta-apo-8’-carotenoate (trans) can be synthesized through the transesterification of beta-apo-8’-carotenal with ethanol. The reaction is temperature-dependent, with the highest yields obtained using primary alcohols . The reaction conditions are carefully controlled to avoid Z isomerization, ensuring the production of the all-trans isomer .
Industrial Production Methods: Commercial preparations of ethyl beta-apo-8’-carotenoate (trans) are typically derived from beta-apo-8’-carotenal. The compound is formulated as suspensions in edible oils, emulsions, and water-dispersible powders . These preparations may also contain minor amounts of other carotenoids and cis isomers .
Chemical Reactions Analysis
Types of Reactions: Ethyl beta-apo-8’-carotenoate (trans) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-apo-8’-carotenoic acid, while reduction could produce beta-apo-8’-carotenol .
Scientific Research Applications
Ethyl beta-apo-8’-carotenoate (trans) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl beta-apo-8’-carotenoate (trans) involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . It also induces the expression of cytochrome P450 enzymes, which play a role in the metabolism of various substances .
Comparison with Similar Compounds
Beta-carotene: A precursor to vitamin A with similar antioxidant properties.
Canthaxanthin: Another carotenoid used as a food colorant and in cosmetics.
Lutein: Known for its role in eye health and as an antioxidant.
Uniqueness: Ethyl beta-apo-8’-carotenoate (trans) is unique due to its specific structure and the presence of an ethyl ester group, which imparts distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Properties
IUPAC Name |
ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRXTOSJOKKBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862539 |
Source
|
Record name | Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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